tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate: is a complex organic compound that features a pyrrolo[3,4-d]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolo[3,4-d]thiazole core followed by functionalization at specific positions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrolo[3,4-d]thiazole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound is investigated for its therapeutic potential. It could be used to develop new treatments for diseases by targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its synthesis and applications are optimized for large-scale production .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect .
Comparison with Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar core structure and are studied for their biological activities.
Thiazole Derivatives: Compounds like thiazofurin and dasatinib also contain thiazole rings and exhibit significant biological activities.
Uniqueness: tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h14H,4-6H2,1-3H3 |
InChI Key |
LVUCEALFZJFELC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CO |
Origin of Product |
United States |
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